2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC10978718
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN2O3 |
|---|---|
| Molecular Weight | 356.8 g/mol |
| IUPAC Name | 2-[(2-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C19H17ClN2O3/c1-24-17-9-7-13(11-18(17)25-2)16-8-10-19(23)22(21-16)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3 |
| Standard InChI Key | KVCKPZJIQBNXNK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)OC |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s pyridazinone core consists of a six-membered aromatic ring containing two adjacent nitrogen atoms. The 2-chlorobenzyl substituent introduces electron-withdrawing effects via the chlorine atom, while the 3,4-dimethoxyphenyl group contributes electron-donating methoxy functionalities. This combination creates a polarized electronic environment that influences reactivity and intermolecular interactions.
Key Structural Attributes:
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Pyridazinone Ring: Positions 1 and 2 are occupied by nitrogen atoms, with keto and benzyl groups at positions 3 and 2, respectively.
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Substituent Effects: The 2-chlorobenzyl group enhances lipophilicity (), potentially improving membrane permeability. The 3,4-dimethoxy groups () may facilitate hydrogen bonding with biological targets .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) data from analogous pyridazinones provide insights into the compound’s structure:
These spectral features align with the expected bonding environment and functional groups .
Synthesis and Optimization
Reaction Pathway
The synthesis typically follows a multi-step protocol involving condensation and alkylation (Figure 1):
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Formation of Pyridazinone Core:
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Chlorination and Functionalization:
Green Chemistry Approaches
Recent advances emphasize solvent sustainability. Polyethylene glycol-400 (PEG-400) has been used as a green solvent for analogous pyridazinones, achieving yields up to 85% without column chromatography .
Biological Activities and Mechanisms
Enzyme Inhibition
Pyridazinones are known cyclooxygenase (COX) inhibitors. While direct data for this compound is limited, structural analogs exhibit:
| Biological Activity | Findings |
|---|---|
| COX-1/COX-2 Inhibition | (COX-2 selectivity ratio: 1.8) |
| Antioxidant Capacity | DPPH radical scavenging: at 100 μM |
The 3,4-dimethoxy group may enhance binding to COX-2’s hydrophobic pocket, while the chlorobenzyl moiety stabilizes enzyme interactions .
Pharmacokinetic Predictions
Computational models suggest favorable ADME properties:
| Parameter | Predicted Value |
|---|---|
| Lipophilicity () | 2.8 |
| Water Solubility | 0.12 mg/mL |
| Plasma Protein Binding | 89% |
These metrics indicate moderate bioavailability and potential for oral administration.
Comparative Analysis with Analogous Compounds
Structural Modifications and Activity Trends
Replacing the 2-chlorobenzyl group with a 3-(trifluoromethoxy)benzyl group (as in EVT-11151709) increases molecular weight () and lipophilicity (), enhancing blood-brain barrier penetration. Conversely, bromine substitution at position 4 reduces COX-2 selectivity () .
Future Directions and Applications
Synthetic Chemistry Innovations
Further optimization could explore:
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Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes.
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Catalyst Design: Immobilized enzymes for stereoselective alkylation.
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